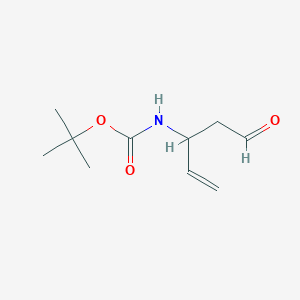
N-Boc-(+/-)-3-aminopent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Boc-(+/-)-3-aminopent-4-enal is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-3-aminopent-4-enal is the amine group present in various biomolecules . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection. This involves the use of di-tert-butyl dicarbonate (Boc2O) under a variety of conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways of the target molecules. The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced as well as readily removed under a variety of conditions .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection and deprotection processes occur. These processes can be conducted under a variety of conditions, including base-catalyzed reactions using different reagents . The choice of conditions can significantly impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the protection of the amine group in the target molecules. This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group can be readily removed under a variety of conditions, allowing for further reactions to take place .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . Additionally, the choice of solvent can also impact the efficiency and productivity of the reaction .
Biochemical Analysis
Biochemical Properties
The role of N-Boc-(+/-)-3-aminopent-4-enal in biochemical reactions is primarily as a precursor in the synthesis of other compounds. It interacts with various enzymes and proteins during these synthesis processes . The exact nature of these interactions depends on the specific synthesis pathway and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on the specific biochemical reactions it is involved in. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be deprotected using oxalyl chloride , suggesting that it may undergo changes over time under certain conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of other compounds, it is likely that it interacts with various enzymes and cofactors during these processes .
Properties
IUPAC Name |
tert-butyl N-(5-oxopent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPFNSOKZVKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
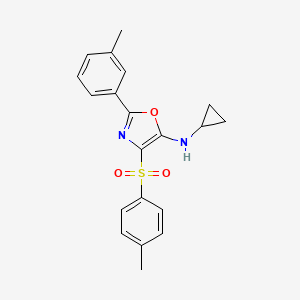
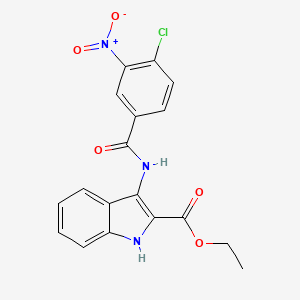
![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
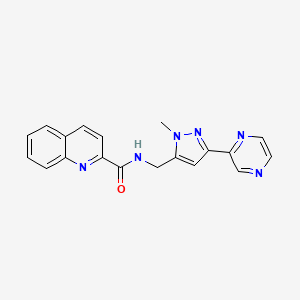
![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
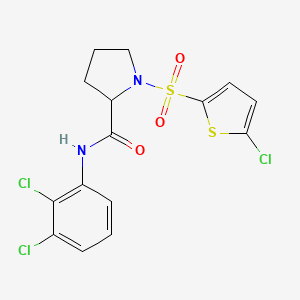
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)
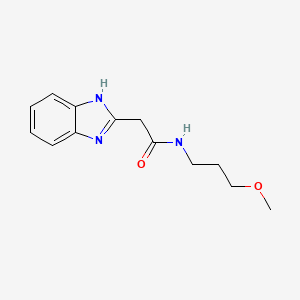
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
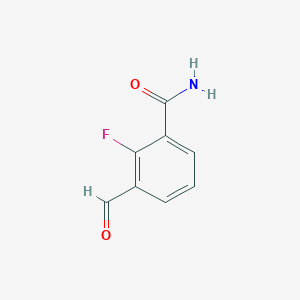

![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)

